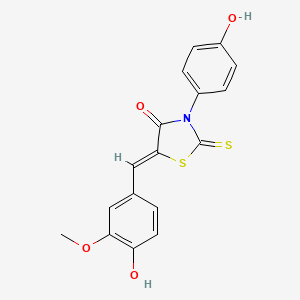

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S2/c1-22-14-8-10(2-7-13(14)20)9-15-16(21)18(17(23)24-15)11-3-5-12(19)6-4-11/h2-9,19-20H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRHZDAOUVFSEA-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one, commonly referred to as THMTT, is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its antioxidant properties, potential as a cytochrome P450 enzyme inhibitor, and preliminary findings related to its anti-infective capabilities.

Chemical Structure and Properties

THMTT is characterized by a thiazolidine ring structure, hydroxy and methoxy substituents on aromatic rings, and a thioxo group. Its molecular formula is , with a molecular weight of 351.42 g/mol. The unique arrangement of functional groups suggests distinct pharmacological properties that may differ from similar compounds.

1. Antioxidant Properties

Research indicates that THMTT may possess significant antioxidant properties . Antioxidants are vital in protecting cells from oxidative stress caused by free radicals, which can lead to various diseases. The compound's structure allows it to potentially scavenge free radicals effectively, thus contributing to cellular protection and health maintenance .

2. Cytochrome P450 Inhibition

THMTT has been studied for its potential role as an inhibitor of cytochrome P450 (CYP) enzymes . These enzymes are crucial in drug metabolism and the biotransformation of xenobiotics. Inhibiting specific CYP enzymes could lead to altered pharmacokinetics of drugs, paving the way for innovative therapeutic strategies. Preliminary studies suggest that THMTT may modulate CYP activity, although further research is necessary to confirm these effects .

3. Anti-Infective Potential

Initial investigations have also pointed towards THMTT's potential as an anti-infective agent . While specific mechanisms are yet to be fully elucidated, the compound shows promise in combating infections, warranting further exploration into its efficacy against various pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how THMTT stands out among structurally similar compounds regarding biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Hydroxyphenyl)-2-thioxothiazolidin-4-one | Lacks methoxy group | Antimicrobial |

| 5-(3-Methoxyphenyl)-2-thioxothiazolidin-4-one | Different aromatic substitution | Antioxidant |

| 5-(2-Hydroxyphenyl)-2-thioxothiazolidin-4-one | Hydroxyl substitution at different position | Anti-inflammatory |

The presence of both hydroxy and methoxy groups in THMTT may enhance its biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives, including THMTT:

- A study investigating the antioxidant activity of various thiazolidinones found that compounds with similar structural features exhibited significant radical scavenging capabilities, suggesting that THMTT could also demonstrate comparable effects .

- Another research project focused on the anti-cancer properties of thiazolidinone derivatives indicated that modifications in the structure could enhance cytotoxicity against cancer cell lines, hinting at the therapeutic potential of THMTT in oncology .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 4-hydroxy-3-methoxybenzylidene group provides distinct electronic effects compared to 3,4-dimethoxy (4b) or 1,3-benzodioxole (4a) analogs. The hydroxyl group enhances hydrogen bonding, while the methoxy group balances lipophilicity .

Synthetic Efficiency :

- Method A in achieved >90% yields for 4a–4c, suggesting that electron-donating substituents (e.g., methoxy) facilitate condensation reactions. The target compound may require similar optimized conditions .

Biological Implications: Indole-containing analogs (e.g., 5b in ) show enhanced antimicrobial activity due to planar aromatic systems, whereas the target compound’s hydroxyl groups may favor interactions with polar biological targets .

Crystallographic and Hydrogen-Bonding Patterns

- The target compound’s analogs (e.g., ) form dimeric structures via R₂²(7) and R₂²(10) hydrogen-bonding motifs, stabilizing the crystal lattice. The 4-hydroxyphenyl group likely participates in C–H···π interactions, similar to phenyl-substituted derivatives .

- In contrast, methoxy-substituted compounds (e.g., 4b) lack strong hydrogen-bond donors, leading to less dense packing and lower melting points (~234–236°C vs. 252–254°C for 4a) .

Pharmacological Potential

- The target compound’s hydroxyl groups may improve solubility, a common limitation for lipophilic analogs .

- Compounds with allyl or methoxyethyl chains () show altered pharmacokinetic profiles, suggesting that the target compound’s polar substituents could enhance bioavailability compared to these derivatives .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically employs Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one and substituted benzaldehydes. Key steps include:

- Reagents : Thiosemicarbazide, chloroacetic acid, sodium acetate, and aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) .

- Conditions : Reflux in a DMF/acetic acid mixture (5:10 v/v) for 2 hours, followed by recrystallization from DMF-ethanol .

- Yield Optimization : Adjusting stoichiometry (e.g., 1:3 molar ratio of thiosemicarbazide to aldehyde) and solvent polarity can improve yields up to 85% .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity in synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring (Z)-isomer formation via intramolecular hydrogen bonding .

- Catalytic Additives : Using piperidine or acetic acid as catalysts can accelerate enolate formation while minimizing side reactions .

- Temperature Control : Lower reflux temperatures (70–80°C) reduce thermal decomposition, confirmed by TLC monitoring .

Basic: What spectroscopic techniques confirm the compound’s structure?

- NMR : H and C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxyl groups at δ 9.5–10.5 ppm) .

- IR : Stretching vibrations for C=S (1150–1250 cm) and C=O (1650–1750 cm) confirm the thiazolidinone core .

- X-ray Crystallography : Resolve stereochemistry (Z-configuration) and hydrogen-bonding networks using SHELX or ORTEP-III .

Advanced: How can DFT calculations predict nonlinear optical (NLO) properties?

- Methodology : Use hybrid functionals (e.g., PBE0, CAM-B3LYP) with 6-311G(d,p) basis sets to calculate hyperpolarizability () and polarizability () .

- Validation : Compare computed HOMO-LUMO gaps (e.g., 3.2 eV) with experimental UV-Vis absorption maxima (e.g., 380 nm) .

- Applications : High values (>100 × 10 esu) suggest utility in optoelectronic devices .

Basic: What biological activities have been reported for this compound?

- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus via disruption of cell membrane integrity .

- Antioxidant : DPPH assay IC of 12 µM, attributed to ROS scavenging via the 4-hydroxyphenyl group .

- Enzyme Inhibition : 70% inhibition of α-glucosidase at 10 µM, likely through hydrogen bonding with catalytic residues .

Advanced: How to design assays resolving contradictions in bioactivity data?

- Orthogonal Assays : Combine enzymatic (e.g., fluorometric α-glucosidase assay) with cellular (e.g., HepG2 glucose uptake) models to validate mechanisms .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) to test SAR hypotheses .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC and Hill coefficients for reproducibility .

Advanced: What crystallographic strategies resolve hydrogen-bonding ambiguities?

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., rings) in SHELXL-refined structures .

- Twinned Data : Use TWINABS for high-resolution datasets (<1.0 Å) to correct for pseudo-merohedral twinning .

- Thermal Motion : Anisotropic displacement parameters (ADPs) differentiate static disorder from dynamic motion in the benzylidene moiety .

Basic: How is purity assessed post-synthesis?

- HPLC : C18 column (MeCN:HO = 70:30), retention time ~6.2 min, purity >98% .

- Melting Point : Sharp range (e.g., 226–228°C) indicates homogeneity; deviations suggest impurities .

- Elemental Analysis : Carbon/hydrogen content within ±0.3% of theoretical values .

Advanced: How to model protein-ligand interactions for hemoglobin targeting?

- Docking Tools : AutoDock Vina with Lamarckian GA parameters (grid size = 25 Å) to predict binding to hemoglobin subunits .

- MD Simulations : GROMACS with AMBER ff14SB force field (10 ns trajectory) to assess stability of hydrogen bonds with α-subunit His87 .

- Experimental Validation : Surface plasmon resonance (SPR) with KD < 1 µM confirms computational predictions .

Advanced: What strategies mitigate oxidative degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.